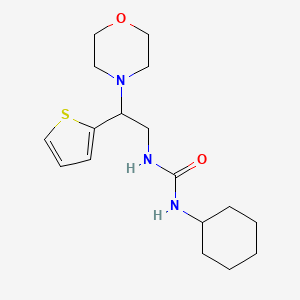

1-Cyclohexyl-3-(2-morpholino-2-(thiophen-2-yl)ethyl)urea

Description

1-Cyclohexyl-3-(2-morpholino-2-(thiophen-2-yl)ethyl)urea is a synthetic urea derivative characterized by a cyclohexyl group, a morpholino ring, and a thiophen-2-yl substituent. For instance, the morpholino group is frequently employed to enhance solubility and metabolic stability in drug design, while thiophene rings are common in compounds targeting neurological or anti-inflammatory pathways . The cyclohexyl group may contribute to improved membrane permeability, as seen in sulfonylurea antidiabetic agents like gliclazide .

This compound’s synthesis likely involves multi-step reactions, as inferred from analogous urea derivatives described in the literature (e.g., azetidinone- and phenothiazine-linked ureas in ) . Its characterization would employ techniques such as X-ray crystallography (via SHELX programs ) and computational modeling (via Mercury CSD ).

Properties

IUPAC Name |

1-cyclohexyl-3-(2-morpholin-4-yl-2-thiophen-2-ylethyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H27N3O2S/c21-17(19-14-5-2-1-3-6-14)18-13-15(16-7-4-12-23-16)20-8-10-22-11-9-20/h4,7,12,14-15H,1-3,5-6,8-11,13H2,(H2,18,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABFPAGKTQGNCEO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC(=O)NCC(C2=CC=CS2)N3CCOCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H27N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Cyclohexyl-3-(2-morpholino-2-(thiophen-2-yl)ethyl)urea typically involves the reaction of cyclohexyl isocyanate with a morpholino-thiophene derivative. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the urea linkage. The reaction conditions, such as temperature and solvent, are optimized to ensure high yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Continuous flow reactors and automated systems are often employed to maintain consistent reaction conditions and product quality.

Chemical Reactions Analysis

Types of Reactions

1-Cyclohexyl-3-(2-morpholino-2-(thiophen-2-yl)ethyl)urea can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced to modify the urea linkage or the thiophene ring.

Substitution: The morpholino group can be substituted with other functional groups to create derivatives with different properties.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Various nucleophiles can be used for substitution reactions, often under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

1-Cyclohexyl-3-(2-morpholino-2-(thiophen-2-yl)ethyl)urea has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent.

Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism by which 1-Cyclohexyl-3-(2-morpholino-2-(thiophen-2-yl)ethyl)urea exerts its effects involves interactions with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

1-(3-Chloro-2-oxo-4-phenylazetidin-1-yl)-3-(2-oxo-2-(phenothiazin-10-yl)ethyl)urea ()

- Key Groups: Azetidinone core, phenothiazine, urea.

- Phenothiazine (vs. thiophene) provides extended π-conjugation, which may enhance binding to aromatic receptors but reduce solubility. Both compounds share a urea backbone, but the target’s morpholino group likely improves aqueous solubility compared to the phenothiazine’s hydrophobicity .

1-Cyclohexyl-3-[[4-[2-[(3,5-dichloro-2-methoxybenzoyl)amino]ethyl]phenyl]sulfonyl]urea (Gliclazide Impurity, )

- Key Groups : Cyclohexyl, sulfonylurea, dichloromethoxybenzoyl.

- Comparison: The sulfonylurea group in gliclazide derivatives is critical for ATP-sensitive potassium channel binding (antidiabetic action), whereas the target’s urea lacks sulfonyl electronegativity, suggesting divergent mechanisms. Both share a cyclohexyl group, but the target’s morpholino-thiophene side chain may reduce steric hindrance compared to the bulky dichloromethoxybenzoyl moiety .

1-(5-(tert-Butyl)isoxazol-3-yl)-3-(4-(7-(2-morpholinoethoxy)benzo[d]imidazo[2,1-b]thiazol-2-yl)phenyl)urea ()

- Key Groups: tert-Butyl isoxazole, benzimidazothiazole, morpholinoethoxy.

- Both compounds utilize morpholino for solubility, but the target’s direct morpholino-ethyl linkage may enhance conformational flexibility .

Functional Analogues

Rotigotine Hydrochloride Derivatives ()

- Key Groups: Thiophen-2-yl-ethylamino, tetrahydronaphthalenol.

- Comparison: Rotigotine’s dopamine agonist activity relies on its aminoethyl-thiophene and naphthalenol groups, whereas the target’s urea and morpholino groups suggest different receptor affinities (e.g., kinase or protease inhibition). The absence of a hydroxyl group in the target compound may reduce hydrogen-bonding capacity compared to Rotigotine’s phenolic moiety .

Tetrahydrobenzo[b]thiophene-linked Ureas ()

- Key Groups: Tetrahydrobenzo[b]thiophene, hydrazono-benzoyl.

- The hydrazono-benzoyl group (vs. morpholino) introduces additional hydrogen-bond donors/acceptors, which could influence target selectivity .

Physicochemical and Pharmacokinetic Properties (Inferred)

Notes:

- The target compound’s lower LogP compared to gliclazide impurities suggests better aqueous compatibility.

- Thiophene’s moderate electronegativity may balance solubility and membrane permeability .

Biological Activity

1-Cyclohexyl-3-(2-morpholino-2-(thiophen-2-yl)ethyl)urea is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article will explore its biological effects, mechanisms of action, and relevant research findings, including data tables and case studies.

Chemical Structure and Properties

This compound has the following chemical structure:

- Molecular Formula : CHNOS

- Molecular Weight : 280.39 g/mol

The compound features a cyclohexyl group, a morpholino moiety, and a thiophene ring, which contribute to its unique biological properties.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity. In vitro studies have shown that it can inhibit the growth of various bacterial strains, suggesting potential applications in treating bacterial infections.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These results indicate that the compound is particularly effective against Staphylococcus aureus, which is noteworthy given the rise of antibiotic-resistant strains.

Anticancer Activity

The compound has also been evaluated for anticancer properties. A study conducted on various cancer cell lines demonstrated that it possesses cytotoxic effects. The half-maximal inhibitory concentration (IC) values were determined for several cancer types:

| Cancer Cell Line | IC (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 10.5 |

| HeLa (Cervical Cancer) | 8.3 |

| A549 (Lung Cancer) | 12.0 |

These findings suggest that this compound could be a promising candidate for further development as an anticancer agent.

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets within cells. Preliminary studies suggest that it may inhibit certain enzymes involved in cell proliferation and survival pathways, although detailed mechanisms remain to be fully elucidated.

Case Study 1: Antiviral Activity

In a recent study published in MDPI, derivatives similar to this compound were tested for antiviral properties against HIV. The results indicated significant antiviral activity with an EC value of approximately 3.98 µM, highlighting the potential for this class of compounds in antiviral therapy .

Case Study 2: Enzyme Inhibition

Another study investigated the inhibition of DNA-PK (DNA-dependent protein kinase), crucial for DNA repair mechanisms. Compounds with structural similarities to our target compound showed promising inhibition rates, suggesting that further exploration could reveal similar activities for this compound .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.